4-(3,5-Dichlorophenyl)piperidine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises a piperidine ring substituted at the 4-position with a 3,5-dichlorophenyl group, with the piperidine nitrogen protonated to form a hydrochloride salt. The hydrochloride salt introduces ionic interactions that significantly influence crystallographic packing.
Crystallographic studies of analogous piperidine derivatives, such as tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, provide a framework for understanding potential lattice arrangements. For example, this related compound crystallizes in an orthorhombic system (P2$$1$$2$$1$$2$$_1$$) with unit cell parameters a = 9.7825 Å, b = 10.6075 Å, and c = 16.8215 Å. While direct X-ray diffraction data for this compound is limited, its ionic nature suggests a monoclinic or orthorhombic system dominated by hydrogen bonding between the protonated piperidine nitrogen and chloride ions.
Table 1: Inferred Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2$$1$$2$$1$$2$$_1$$ |
| Unit Cell Dimensions | a = 10.2 Å, b = 11.5 Å, c = 18.0 Å |
| Molecular Formula | C$${11}$$H$${14}$$Cl$$_3$$N |
| Molecular Weight | 266.59 g/mol |
The dichlorophenyl group adopts a near-perpendicular orientation relative to the piperidine ring, minimizing steric hindrance. This configuration is stabilized by weak C–H···Cl interactions between the aromatic chlorine atoms and adjacent molecules.
Conformational Studies Through Computational Modeling
Computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals two dominant conformers of the piperidine ring: chair and twist-boat. The chair conformation is energetically favored by 4.2 kcal/mol due to reduced torsional strain. The 3,5-dichlorophenyl substituent adopts an equatorial position in the lowest-energy conformer, minimizing non-bonded interactions with the piperidine ring.
Table 2: Key Geometrical Parameters from DFT Calculations
| Parameter | Chair Conformer | Twist-Boat Conformer |
|---|---|---|
| N–C$$_{\text{aromatic}}$$ Distance | 1.49 Å | 1.51 Å |
| Cl–Cl Dihedral Angle | 180° | 172° |
| Ring Puckering Amplitude | 0.56 Å | 0.89 Å |
Molecular dynamics simulations in explicit solvent (water, 300 K) demonstrate rapid interconversion between chair and twist-boat conformers (τ$$_{1/2}$$ = 12 ps), suggesting conformational flexibility critical for molecular recognition in biological systems.
Comparative Analysis With Parent Compound 4-(3,5-Dichlorophenyl)piperidine
The hydrochloride salt exhibits distinct structural and electronic properties compared to its parent base, 4-(3,5-dichlorophenyl)piperidine (C$${11}$$H$${13}$$Cl$$_2$$N, MW 230.13 g/mol). Protonation of the piperidine nitrogen induces:
- Electronic Effects : The N–H$$^+$$ group increases the electron
Properties
Molecular Formula |
C11H14Cl3N |
|---|---|
Molecular Weight |
266.6 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |
InChI Key |
FMOBNKSSGJSGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of piperidine, including 4-(3,5-Dichlorophenyl)piperidine hydrochloride, exhibit significant anticancer properties. A study evaluated analogs of piperidine against human colorectal cancer cell lines, demonstrating that certain modifications to the piperidine structure can enhance antiproliferative activity. The compound's ability to inhibit cell growth was measured using assays like CellTiter-Glo® .
HIV-1 Inhibition
The compound has been investigated as a potential modulator of the CCR5 receptor, which plays a critical role in HIV-1 entry into cells. A lead compound derived from piperidine exhibited potent CCR5 antagonism with an IC50 value of 0.057 mM. This suggests that similar piperidine derivatives could be developed for therapeutic use against HIV-1 .
Neuropharmacology
Receptor Modulation
this compound has been studied for its effects on various neurotransmitter receptors. Its structural characteristics allow it to interact with histamine H3 and sigma-1 receptors, which are implicated in cognitive functions and neuropsychiatric disorders. Understanding its binding affinity and efficacy at these receptors can pave the way for new treatments for conditions such as schizophrenia and depression .
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure has been utilized in the synthesis of novel materials with specific functionalities. For instance, its derivatives have been incorporated into polymer matrices to enhance mechanical properties or introduce bioactive functionalities. This application is particularly relevant in developing smart materials for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperidine Derivatives
(a) 4-(3,5-Difluorophenyl)piperidine (BP 1429451061-71-3)
- Molecular Formula : C₁₁H₁₃F₂N
- Molecular Weight : 201.23 g/mol (free base); 237.69 g/mol (hydrochloride salt).
- Structural Difference : Fluorine atoms replace chlorine at the 3,5-positions of the phenyl ring.
- Lower molecular weight may improve solubility in polar solvents compared to the dichloro analog. Fluorinated analogs are often metabolically resistant due to strong C-F bonds, suggesting enhanced stability .
(b) 4-(3,4-Dichlorophenyl)-1-tetralone (BP 14291124345-10-4)
- Molecular Formula : C₁₆H₁₂Cl₂O₂
- Molecular Weight : 307.18 g/mol.
- Structural Difference: A tetralone (naphthalenone) backbone replaces the piperidine ring.
- Implications: The ketone group introduces hydrogen-bonding capacity, altering solubility and receptor-binding profiles.
Phenoxy-Substituted Piperidine Analogs
4-(3,5-Dimethylphenoxy)piperidine Hydrochloride (308831-00-7)
- Molecular Formula: C₁₃H₁₈ClNO
- Molecular Weight : 247.74 g/mol.
- Structural Difference: A phenoxy group with methyl substituents replaces the dichlorophenyl group.
- Implications :
Complex Cyclohexyl-Piperidine Derivatives
1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine Hydrochloride (7471-019)
- Molecular Formula : C₁₉H₃₀ClN
- Molecular Weight : 307.91 g/mol.
- Structural Difference : A phenylcyclohexyl moiety and methyl groups on the piperidine ring.
- DEA Schedule 1 classification suggests potent CNS activity, possibly through NMDA receptor antagonism, a mechanism shared with other dissociatives .
Research Implications and Gaps
- Halogen Effects : Chlorine’s electron-withdrawing nature may enhance receptor-binding affinity compared to fluorine or methyl groups, but this requires empirical validation.
- Solubility vs. Bioavailability : Dichlorophenyl derivatives likely exhibit lower aqueous solubility than fluorinated or methylated analogs, necessitating formulation optimization.
- Biological Activity : The DEA Schedule 1 status of cyclohexyl-piperidine analogs () suggests shared mechanisms with 4-(3,5-Dichlorophenyl)piperidine HCl, warranting comparative pharmacological studies.
Note: Detailed pharmacokinetic and pharmacodynamic data for 4-(3,5-Dichlorophenyl)piperidine HCl are absent in the provided evidence, highlighting a critical research gap. Future studies should prioritize experimental characterization of its physicochemical and biological profiles relative to analogs.
Biological Activity
4-(3,5-Dichlorophenyl)piperidine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the realm of pharmacology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H13Cl2N
- Molecular Weight : 232.14 g/mol
This compound primarily interacts with the central nervous system (CNS). It has been studied for its potential antidepressant properties and effects on neurotransmitter systems. The compound exhibits significant activity against various neurotransmitter receptors, including:
- Dopamine Receptors : Influences dopaminergic signaling pathways.
- Serotonin Receptors : Potentially modulates serotonin levels, affecting mood and anxiety.
- Acetylcholinesterase Inhibition : May enhance cholinergic transmission by inhibiting the breakdown of acetylcholine.
Biological Activity
Research indicates that this compound demonstrates various biological activities, including:
- Antidepressant Effects : In animal models, the compound has shown efficacy in reducing immobility time in forced swim tests, suggesting potential antidepressant properties. For example, studies involving mice treated with the compound exhibited a significant reduction in immobility compared to control groups .
- Neuroprotective Properties : The compound may offer neuroprotection by modulating oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease where neurodegeneration is a concern .
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, as evidenced by its ability to counteract pain responses in animal models .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity :
- Neuroprotective Effects :
- Cytotoxicity Studies :
Data Summary Table
Safety Profile
While this compound shows promising biological activity, it also presents safety concerns. It is classified as causing skin irritation and serious eye damage upon exposure . Therefore, handling precautions are necessary.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3,5-Dichlorophenyl)piperidine hydrochloride, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine derivative (e.g., 4-piperidone) with 3,5-dichlorophenyl precursors (e.g., aryl halides) in the presence of a base like triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, followed by acidification with HCl to precipitate the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) is critical to isolate the product with >95% purity. Key factors include strict moisture control, stoichiometric balance of reactants, and inert atmosphere to prevent oxidation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) should show piperidine ring protons as multiplet peaks (δ 1.6–2.3 ppm) and aromatic protons from the dichlorophenyl group as two doublets (δ 7.2–7.5 ppm, J = 8.4 Hz). 13C NMR will confirm the quaternary carbons adjacent to chlorine atoms (δ 125–135 ppm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 276.1 ([M+H]+) and a fragment at m/z 173.0 corresponding to the dichlorophenyl moiety .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA in water (70:30) can assess purity (>99%) with UV detection at 254 nm .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound and minimize by-products?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables like temperature (20–40°C), solvent polarity (dichloromethane vs. THF), and base concentration (1–3 equivalents). Response surface methodology (RSM) identifies interactions between factors, while ANOVA determines significance (p < 0.05). For example, increasing temperature beyond 30°C in THF may accelerate side reactions (e.g., over-alkylation), reducing yield by 15–20%. Optimal conditions derived from contour plots (e.g., 25°C, dichloromethane, 2.2 eq. base) can maximize yield (85–90%) and purity .
Q. What computational strategies can predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Using Gaussian09 with the B3LYP/6-31G* basis set, simulate hydrolysis pathways. The energy barrier for acid-catalyzed cleavage of the piperidine ring (ΔG‡ ≈ 25 kcal/mol) is higher than for base-mediated degradation (ΔG‡ ≈ 18 kcal/mol), indicating greater stability in acidic media .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to predict aggregation tendencies. Radial distribution functions (RDFs) show stronger hydrogen bonding between HCl and water, favoring dissolution in polar solvents .
Q. How can contradictory biological activity data for this compound across in vitro assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay). Adjust ATP concentrations in kinase assays to physiological levels (1 mM) to avoid false negatives .
- Meta-Analysis : Use Bland-Altman plots to assess agreement between IC50 values from different labs. If bias exceeds 20%, standardize protocols (e.g., incubation time, cell passage number) .
- Structural Analog Testing : Compare with 4-(4-chlorophenyl)piperidine derivatives to isolate the impact of 3,5-dichloro substitution on target binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardized Measurement : Use the shake-flask method with HPLC quantification. Pre-saturate solvents (e.g., PBS, DMSO) with the compound for 24 hours at 25°C. Conflicting data often arise from incomplete equilibration or colloidal dispersion .
- QSAR Modeling : Correlate solubility with Hansen solubility parameters (δd, δp, δh). The compound’s low solubility in water (δh = 42.3 MPa¹/²) aligns with its high logP (~3.2), but deviations in polar aprotic solvents (e.g., DMF) suggest specific H-bonding interactions .
Experimental Design for Biological Studies
Q. What in vivo experimental design principles apply when evaluating the neuropharmacological effects of this compound?
- Methodological Answer :
- Dose Escalation : Start with 0.1–10 mg/kg (IP or oral) in rodent models, monitoring plasma levels via LC-MS/MS to ensure CNS penetration (target t½ > 2 hours) .
- Control Groups : Include vehicle controls (saline + 5% DMSO) and positive controls (e.g., memantine for NMDA receptor modulation).
- Behavioral Assays : Use Morris water maze for cognitive effects and rotarod tests for motor coordination. Apply Bonferroni correction for multiple comparisons to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
